2,3,5,6-Tetramethylbenzyl alcohol
Overview
Description
2,3,5,6-Tetramethylbenzyl alcohol: is an organic compound with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol . It is a derivative of benzyl alcohol, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetramethylbenzyl alcohol can be synthesized through several methods:
Reduction of 2,3,5,6-Tetramethylbenzaldehyde: This method involves the reduction of 2,3,5,6-tetramethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2,3,5,6-tetramethylbenzaldehyde using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: 2,3,5,6-Tetramethylbenzaldehyde.
Reduction: 2,3,5,6-Tetramethylbenzylamine.
Substitution: 2,3,5,6-Tetramethylbenzyl chloride.
Scientific Research Applications
2,3,5,6-Tetramethylbenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethylbenzyl alcohol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction: The compound may influence signal transduction pathways by interacting with specific receptors or proteins involved in cellular signaling.
Metabolic Pathways: It can be metabolized by liver enzymes, leading to the formation of metabolites that may exert biological effects.
Comparison with Similar Compounds
Benzyl Alcohol: A simpler analog without the methyl substitutions.
2,4,6-Trimethylbenzyl Alcohol: Similar structure but with three methyl groups.
2,3,4,5-Tetramethylbenzyl Alcohol: Similar structure but with different methyl group positions.
Uniqueness: 2,3,5,6-Tetramethylbenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This unique structure influences its reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
(2,3,5,6-tetramethylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5,12H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMOEEBACLJUFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426729 | |
Record name | (2,3,5,6-Tetramethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78985-13-4 | |
Record name | (2,3,5,6-Tetramethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.